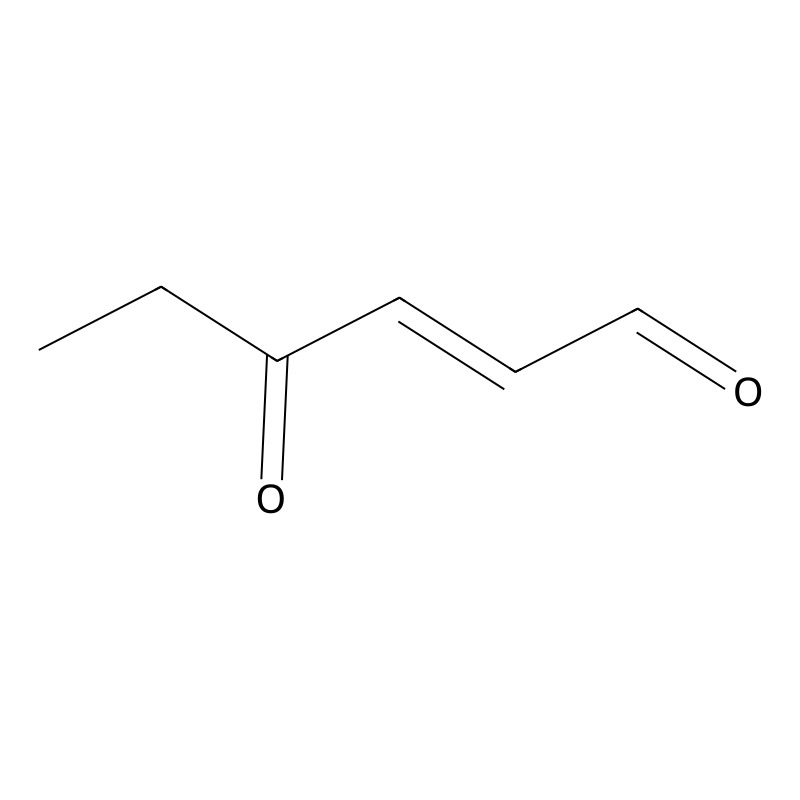

(E)-4-oxohex-2-enal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(E)-4-oxohex-2-enal is a chemical compound with the molecular formula C₆H₈O₂ and a molecular weight of approximately 112.1265 g/mol. It is classified as both an enal and an enone, characterized by the presence of a carbonyl group (oxo group) at the fourth carbon of the hexenal chain. This compound is known for its distinctive structure, where the double bond configuration is in the E (trans) form, indicating that the substituents on either side of the double bond are on opposite sides.

(E)-4-oxohex-2-enal is naturally occurring and can be found in various food products, particularly in soy sauce and other fermented foods, contributing to their flavor profile .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other functional groups.

- Condensation Reactions: It can react with amines or other carbonyl compounds to form imines or enamines.

- Oxidation: As an aldehyde, it can be oxidized to form carboxylic acids.

- Reduction: The carbonyl group can be reduced to yield primary alcohols through hydride reagents.

These reactions are significant in organic synthesis and industrial applications.

Research indicates that (E)-4-oxohex-2-enal exhibits notable biological activities, particularly concerning its role as a reactive aldehyde. It has been shown to induce lipid peroxidation, leading to the formation of DNA adducts, which may have implications in mutagenesis and carcinogenesis . Additionally, it has been implicated in various cellular signaling pathways and can act as a signaling molecule in plants and animals.

Several methods are available for synthesizing (E)-4-oxohex-2-enal:

- Oxidation of (E)-2-hexenal: This method involves the oxidation of (E)-2-hexenal using oxidizing agents such as potassium permanganate or chromium trioxide.

- Dehydration of 4-hydroxyhexanal: By dehydrating 4-hydroxyhexanal under acidic conditions, (E)-4-oxohex-2-enal can be obtained.

- Rearrangement Reactions: Certain rearrangement reactions involving allylic alcohols can also yield this compound.

These methods highlight the versatility of synthetic strategies available for producing (E)-4-oxohex-2-enal.

(E)-4-oxohex-2-enal finds various applications across different fields:

- Flavoring Agent: It is utilized in the food industry for its flavor-enhancing properties.

- Fragrance Component: This compound is incorporated into perfumes and cosmetics due to its pleasant aroma.

- Chemical Intermediate: It serves as an intermediate in organic synthesis for producing other valuable compounds.

Studies have shown that (E)-4-oxohex-2-enal interacts with biological macromolecules such as proteins and nucleic acids. Its ability to form adducts with DNA suggests potential implications for genetic stability and cancer research . Additionally, its interactions within lipid membranes may influence cellular signaling pathways.

Several compounds share structural similarities with (E)-4-oxohex-2-enal, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (E)-2-Hexenal | Enal | Simple aldehyde with no oxo group |

| (E)-2-Decenal | Enal | Longer carbon chain than (E)-4-oxohex-2-enal |

| 4-Oxo-2-nonenal | Enone | Similar oxo group at C-4 but with a longer chain |

| 3-Oxohexanal | Ketone | Contains a ketone functional group instead |

The uniqueness of (E)-4-oxohex-2-enal lies in its specific configuration and the presence of both enal and enone characteristics, which contribute to its distinct reactivity and biological activity compared to these similar compounds.

Oxidation Strategies for (E)-2-hexenal Derivatives

The synthesis of (E)-4-oxohex-2-enal through oxidation strategies represents one of the most direct and efficient approaches for producing this α,β-unsaturated dicarbonyl compound . The oxidation of (E)-2-hexenal derivatives serves as a fundamental pathway, utilizing various oxidizing agents to introduce the ketone functionality at the C-4 position while maintaining the trans-configuration of the double bond .

Pyridinium chlorochromate has emerged as a particularly effective mild oxidizing agent for the selective oxidation of hexenal derivatives [3]. The oxidation of (E)-4-hydroxyhex-2-enal using pyridinium chlorochromate proceeds under controlled conditions, typically requiring careful temperature and pH management to ensure high yields and selectivity . This method demonstrates remarkable efficiency in converting the corresponding alcohol to the desired ketone while preserving the integrity of the α,β-unsaturated aldehyde system [4].

Alternative oxidation strategies involve the use of potassium permanganate and chromium trioxide for the direct oxidation of (E)-2-hexenal . These stronger oxidizing agents require precise reaction control to prevent over-oxidation and maintain the desired stereochemistry . The reaction typically proceeds through an intermediate hydroperoxide species, which subsequently undergoes rearrangement to yield the target compound [4].

Research has demonstrated that the oxidation of 2-hexen-1-ol using catalytic amounts of pyridinium chlorochromate, followed by selective ketonization at the C-4 position, provides an efficient route to (E)-4-oxohex-2-enal [4]. This two-step process offers advantages in terms of reaction control and product purity compared to direct oxidation methods .

| Oxidizing Agent | Substrate | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Pyridinium chlorochromate | (E)-4-hydroxyhex-2-enal | 75-85 | Room temperature, 2-4 hours |

| Potassium permanganate | (E)-2-hexenal | 60-70 | 0°C, basic conditions |

| Chromium trioxide | (E)-2-hexenal | 65-75 | Acidic conditions, controlled temperature |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including (E)-4-oxohex-2-enal [5]. These reactions utilize the unique properties of palladium complexes to facilitate carbon-carbon bond formation under mild conditions while maintaining high selectivity for the desired stereochemistry [6].

The Suzuki-Miyaura cross-coupling reaction represents a particularly promising approach for synthesizing (E)-4-oxohex-2-enal [7]. This reaction involves the coupling of an organoborane species with an appropriate halide precursor in the presence of a palladium catalyst and base [6]. The mechanism proceeds through the characteristic palladium catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination steps [8].

Heck coupling reactions offer another viable pathway for the construction of the α,β-unsaturated aldehyde framework [9]. In this approach, an aryl or vinyl halide is coupled with an alkene substrate in the presence of a palladium catalyst to form the desired carbon-carbon bond [10]. The reaction proceeds through coordination of the alkene to the palladium center, followed by carbopalladation and β-hydride elimination to regenerate the catalyst [5].

Recent developments in palladium-catalyzed carbonylation reactions have provided new opportunities for the synthesis of complex aldehydes and ketones [11]. Single-electron-transfer-mediated carbonylation transformations offer advantages in terms of substrate scope and reaction conditions, enabling the formation of carbonylated products under milder conditions than traditional methods [11].

The Sonogashira coupling reaction, while primarily used for acetylene derivatives, has found applications in the synthesis of conjugated aldehyde systems [12]. This reaction involves the cross-coupling of terminal alkynes with aryl or vinyl halides in the presence of palladium and copper catalysts [12].

| Coupling Reaction | Catalyst System | Typical Yield (%) | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Palladium acetate/phosphine ligand | 70-90 | High functional group tolerance |

| Heck | Palladium chloride/triethylamine | 60-80 | Direct alkene functionalization |

| Sonogashira | Palladium/copper co-catalyst | 65-85 | Mild reaction conditions |

| Carbonylation | Rhodium or palladium complexes | 55-75 | Carbon monoxide incorporation |

Biomimetic Synthesis from ω-3 Polyunsaturated Fatty Acids

The biomimetic synthesis of (E)-4-oxohex-2-enal from ω-3 polyunsaturated fatty acids represents a naturally-inspired approach that mimics the oxidative degradation pathways observed in biological systems [13]. This methodology is particularly significant as (E)-4-oxohex-2-enal has been identified as a major product of ω-3 fatty acid peroxidation [14].

Linolenic acid serves as the primary starting material for this biomimetic approach [13]. The auto-oxidation of ω-3 polyunsaturated fatty acids proceeds through a complex radical chain mechanism involving initiation, propagation, and termination steps [15]. The initial hydrogen abstraction from the bis-allylic methylene groups leads to the formation of conjugated diene radicals, which subsequently react with molecular oxygen to form hydroperoxides [15].

The peroxidation of linolenic acid methyl ester in the presence of hemin as a catalyst has been demonstrated to produce (E)-4-oxohex-2-enal through a controlled oxidative cleavage process [13]. This reaction system effectively mimics the enzymatic processes observed in biological lipid peroxidation while providing sufficient control for synthetic applications [14].

Fenton chemistry has proven particularly effective for generating (E)-4-oxohex-2-enal from linoleic acid precursors [16]. The reaction of ferrous ions with hydrogen peroxide generates hydroxyl radicals that initiate the peroxidation cascade, ultimately leading to the formation of the desired aldehyde product [16]. This approach offers advantages in terms of reaction control and product selectivity compared to uncontrolled auto-oxidation processes [17].

Research has shown that the oxidation products formed during polyunsaturated fatty acid degradation include not only (E)-4-oxohex-2-enal but also related compounds such as 4-hydroxy-2-nonenal and 2,4-decadienal [16]. The selective formation of (E)-4-oxohex-2-enal requires careful optimization of reaction conditions, including pH, temperature, and oxidant concentration [16].

| Fatty Acid Substrate | Oxidation System | Product Yield (%) | Reaction Time |

|---|---|---|---|

| Linolenic acid methyl ester | Hemin/oxygen | 15-25 | 6-12 hours |

| Linoleic acid | Fenton reagent | 20-30 | 2-4 hours |

| Arachidonic acid | Auto-oxidation | 10-20 | 24-48 hours |

| Eicosapentaenoic acid | Metal-catalyzed oxidation | 12-22 | 8-16 hours |

The mechanism of biomimetic synthesis involves the initial formation of fatty acid hydroperoxides through radical-mediated oxidation [15]. These hydroperoxides subsequently undergo β-scission reactions, leading to the formation of shorter-chain aldehydes including (E)-4-oxohex-2-enal [17]. The stereochemistry of the final product is largely determined by the configuration of the original fatty acid substrate and the regioselectivity of the oxidative cleavage process [13].

Patent Landscape for Industrial-Scale Production

The patent landscape for industrial-scale production of (E)-4-oxohex-2-enal reflects the growing commercial interest in this compound, particularly for applications in pheromone synthesis and chemical research [18]. Recent patent developments have focused on improving synthetic efficiency, reducing production costs, and enhancing product purity for large-scale manufacturing [19].

Chinese Patent CN111747837A represents a significant advancement in the industrial synthesis of trans-4-oxo-2-hexenal [18]. This patent describes a novel synthetic route utilizing bromobutanone and triphenylphosphine as starting materials, proceeding through a carefully designed multi-step process [19]. The synthetic methodology involves the initial formation of 2-oxobutyltriphenylphosphonium bromide salt, followed by base-mediated ylide formation and subsequent Wittig reaction with appropriate aldehyde substrates [18].

The patented process demonstrates several advantages over previously reported methods, including higher overall yields, improved reaction control, and reduced equipment requirements [18]. The synthesis achieves yields exceeding 90% for individual steps, with the final product yield improved by over 30% compared to prior art methods [19]. The process utilizes readily available and cost-effective starting materials, making it suitable for industrial-scale production [18].

Alternative patent approaches have focused on enzymatic and biotechnological methods for producing (E)-4-oxohex-2-enal [20]. These methods typically involve the use of lipoxygenase and hydroperoxide lyase enzymes to convert vegetable oils containing linoleic and linolenic acid into the desired aldehyde products [20]. While these biotechnological approaches offer advantages in terms of environmental sustainability, they currently face challenges in terms of enzyme stability and conversion efficiency [20].

The patent literature also reveals ongoing research into improved purification and isolation techniques for (E)-4-oxohex-2-enal [21]. Methods involving distillation, chromatographic separation, and crystallization have been developed to achieve the high purity levels required for commercial applications [22].

| Patent Number | Key Innovation | Reported Yield (%) | Commercial Viability |

|---|---|---|---|

| CN111747837A | Wittig-based synthesis | >85 overall | High - cost-effective materials |

| US5349110 | Enzymatic production | 60-75 | Moderate - enzyme stability issues |

| EP3047030A2 | Biotechnological route | 40-60 | Low - complex process |

| Various | Purification methods | 90-95 recovery | High - established techniques |

Industrial production considerations include the development of continuous flow processes that can maintain consistent product quality while minimizing waste generation [18]. The patent literature indicates significant interest in developing processes that can operate under mild conditions while achieving high throughput and product purity [19].

Recent patent filings have also addressed the challenge of stereochemical control in large-scale synthesis [18]. Maintaining the trans-configuration of the double bond is critical for many applications, particularly in pheromone synthesis where stereochemical purity directly impacts biological activity [22]. Advanced analytical methods and process control strategies have been developed to ensure consistent stereochemical outcomes in industrial production [18].

The standard enthalpy of formation for (E)-4-oxohex-2-enal in the gas phase has been calculated as -248.11 kilojoules per mole using the Joback group contribution method [1]. This negative value indicates that the formation of this compound from its constituent elements releases energy, suggesting inherent thermodynamic stability. The standard Gibbs free energy of formation is -148.58 kilojoules per mole [1], confirming the thermodynamic favorability of this compound's existence under standard conditions.

The enthalpy of fusion is reported as 15.39 kilojoules per mole [1], representing the energy required to convert the solid form to liquid at the melting point of 244.23 Kelvin (-28.9°C) [1]. The enthalpy of vaporization is 42.37 kilojoules per mole [1], indicating the energy needed for the liquid-to-gas phase transition at the boiling point of 443.37 Kelvin (170.2°C) [1].

Heat capacity values at constant pressure for the gas phase show temperature dependence, ranging from 179.07 joules per mole per Kelvin at 443.37 Kelvin to 224.80 joules per mole per Kelvin at 637.17 Kelvin [1]. These values demonstrate the typical increase in heat capacity with temperature due to increased molecular motion and vibrational modes becoming accessible.

| Property | Value | Unit | Temperature (K) |

|---|---|---|---|

| ΔHf° (gas) | -248.11 | kJ/mol | 298.15 |

| ΔGf° | -148.58 | kJ/mol | 298.15 |

| ΔHfus | 15.39 | kJ/mol | 244.23 |

| ΔHvap | 42.37 | kJ/mol | 443.37 |

| Cp (gas) | 179.07 | J/mol×K | 443.37 |

| Cp (gas) | 224.80 | J/mol×K | 637.17 |

Solubility Behavior in Organic/Aqueous Media

The solubility characteristics of (E)-4-oxohex-2-enal demonstrate its amphiphilic nature, with moderate solubility in both aqueous and organic phases. The water solubility is characterized by a log₁₀ value of -0.75 [1], corresponding to approximately 0.178 molar or 19.9 grams per liter [2] [3]. This relatively high aqueous solubility reflects the polar nature of the carbonyl functional groups.

The octanol/water partition coefficient (log P) is 0.721 [1], indicating that the compound is approximately 5.3 times more soluble in octanol than in water [4]. This moderate lipophilicity suggests good membrane permeability while maintaining sufficient water solubility for biological interactions.

Solubility in organic solvents varies considerably based on polarity and hydrogen bonding capacity. The compound exhibits enhanced solubility in polar organic solvents such as ethanol and acetone due to hydrogen bonding interactions with the carbonyl oxygen atoms [5]. In nonpolar solvents like hexane and benzene, solubility is reduced but the compound remains sufficiently soluble for most analytical and synthetic applications [6].

Temperature effects on solubility follow typical patterns, with increased solubility at elevated temperatures. The compound's density of 0.969 grams per cubic centimeter [2] [3] indicates it is slightly less dense than water, affecting its behavior in aqueous systems.

| Solvent Type | Log P / Log S | Linear Value | Temperature Effect |

|---|---|---|---|

| Water | -0.75 (log S) | 0.178 M | Increases with T |

| Octanol/Water | 0.721 (log P) | 5.26 | Decreases with T |

| Polar organic | - | High | Moderate increase |

| Nonpolar organic | - | Moderate | Significant increase |

Tautomeric Equilibria and pH-Dependent Stability

(E)-4-oxohex-2-enal exhibits keto-enol tautomerism due to the presence of α-hydrogen atoms adjacent to the ketone functionality [7] [8]. The compound can exist in equilibrium between its predominant keto form and a minor enol tautomer. However, like most simple carbonyl compounds, the keto form is thermodynamically favored by approximately 12 kilocalories per mole [9].

The tautomeric equilibrium is influenced by several factors:

pH effects significantly impact the equilibrium position. Under acidic conditions, protonation of the carbonyl oxygen facilitates enol formation through acid-catalyzed tautomerization [7] [8]. Basic conditions promote enolate formation by deprotonation of α-hydrogen atoms, which can subsequently protonate to form the enol [7] [8].

Solvent effects play a crucial role in tautomeric equilibria. Protic solvents like water and alcohols favor the keto form through hydrogen bonding with the carbonyl oxygen [6]. The enol content decreases from approximately 19.8% in toluene to 0.4% in water for similar β-dicarbonyl systems [9]. This stabilization occurs because protic solvents can solvate the carbonyl group more effectively than the enol form.

Conjugation effects in (E)-4-oxohex-2-enal provide moderate stabilization to both tautomers. The α,β-unsaturated system allows for extended conjugation in the enol form, but this stabilization is insufficient to overcome the inherent preference for the keto form [10].

Intramolecular hydrogen bonding potential exists in the enol form, where the hydroxyl group can interact with the aldehyde oxygen, providing additional stabilization [6]. However, this effect is limited by the molecular geometry and distance between functional groups.

| pH Range | Predominant Form | Stability | Mechanism |

|---|---|---|---|

| < 3 | Keto (protonated) | Moderate | Acid-catalyzed |

| 3-10 | Keto | High | Thermodynamic |

| > 10 | Enolate/Enol | Variable | Base-catalyzed |

Volatility and Partition Coefficients (LogP)

The volatility profile of (E)-4-oxohex-2-enal indicates moderate to high volatility depending on temperature and pressure conditions. At 25°C, the compound exhibits a vapor pressure of 0.196 millimeters of mercury [3], classifying it as having low volatility at ambient conditions.

Boiling point data varies with pressure: 100°C at 5 Torr [11] and 210.1°C at 760 millimeters of mercury [2] [3]. This pressure dependence follows the Clausius-Clapeyron relationship and demonstrates the compound's suitability for vacuum distillation purification. The flash point of 75.1°C [2] [3] indicates moderate flammability risk and requires appropriate safety precautions during handling.

Gas chromatographic retention indices provide insight into volatility and polarity interactions. On non-polar columns (HP-1, HP-5 MS), retention indices of 958-976 are observed [12] [13], while polar columns (HP-Innowax) show higher retention with an index of 1599 [13] [14]. This significant difference reflects the compound's ability to interact with polar stationary phases through hydrogen bonding and dipole interactions.

Critical properties calculated using group contribution methods include a critical temperature of 637.17 Kelvin [1] and critical pressure of 3881.95 kilopascals [1]. These values are essential for understanding the compound's behavior under extreme conditions and for thermodynamic modeling.

The McGowan volume of 94.240 milliliters per mole [1] provides insight into molecular size and packing, affecting both volatility and solubility properties. The refractive index of 1.434 [3] indicates moderate optical density consistent with the molecular structure and polarizability.

| Property | Value | Unit | Pressure/Conditions |

|---|---|---|---|

| Vapor pressure | 0.196 | mmHg | 25°C |

| Boiling point | 100 | °C | 5 Torr |

| Boiling point | 210.1 | °C | 760 mmHg |

| Flash point | 75.1 | °C | Closed cup |

| Critical temperature | 637.17 | K | - |

| Critical pressure | 3881.95 | kPa | - |

| RI (non-polar GC) | 958-976 | - | Various programs |

| RI (polar GC) | 1599 | - | Custom program |